molecular formula C8H11N3 B11923734 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B11923734
M. Wt: 149.19 g/mol
InChI Key: QZSKCCGHFJFUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a bicyclic heterocyclic compound characterized by a fused pyrrolo-pyrimidine core. Its molecular formula is C₈H₁₃Cl₂N₃ (as a dihydrochloride salt) with a molecular weight of 222.12 g/mol . The ethyl substituent at position 2 and the partially saturated 6,7-dihydro-5H configuration contribute to its unique physicochemical properties, including enhanced solubility in polar solvents due to the dihydrochloride form . This compound has garnered attention in medicinal chemistry, particularly as a scaffold for kinase inhibitors targeting DNA damage response pathways, such as ATR (Ataxia Telangiectasia and Rad3-related kinase) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H11N3/c1-2-8-10-4-6-3-9-5-7(6)11-8/h4,9H,2-3,5H2,1H3

InChI Key

QZSKCCGHFJFUOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C2CNCC2=N1

Origin of Product

United States

Preparation Methods

Cyclization of Alkylidene Malononitrile Derivatives

A foundational method involves the cyclization of alkylidene malononitrile with arylhydrazines to form 5-amino-4-cyanopyrazole intermediates. Subsequent treatment with aliphatic acids and phosphorous oxychloride (POCl₃) facilitates intramolecular cyclization, yielding the pyrrolo[3,4-d]pyrimidine core. For example, heating ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane in the presence of potassium carbonate and potassium iodide generates intermediates that undergo acid-catalyzed cyclization.

N-Alkylation and Functionalization

Post-cyclization functionalization, such as N-alkylation, is employed to introduce the 2-ethyl group. Chloroacetamide intermediates derived from glutamate or other alkylating agents are reacted with pyrrolopyrimidine precursors under basic conditions. This step often requires careful temperature control to avoid side reactions.

Stepwise Synthesis of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Synthesis of Ethyl 2-Cyano-4,4-diethoxybutanoate

The synthesis begins with the reaction of ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. Using a 1.5–10 molar excess of ethyl 2-cyanoacetate, potassium carbonate, and potassium iodide as a catalyst, the mixture is heated to 130°C. This step yields ethyl 2-cyano-4,4-diethoxybutanoate with a conversion rate of 49% and 85% purity.

Table 1: Reaction Conditions for Ethyl 2-Cyano-4,4-diethoxybutanoate

ParameterValue
Temperature130°C
CatalystKI (7.0 g)
BaseK₂CO₃ (30 g)
Molar Ratio (Reactants)1.12:1.0 (Ethyl 2-cyanoacetate:2-bromo-1,1-dimethoxyethane)
Yield49%
Purity (HPLC)85%

Cyclization to 7H-Pyrrolo[2,3-d]pyrimidin-4-ol

Ethyl 2-cyano-4,4-diethoxybutanoate undergoes acid-catalyzed cyclization using hydrochloric acid (32% aqueous) at 45°C. Adjusting the pH to 4 with sodium hydroxide precipitates the product, yielding 7H-pyrrolo[2,3-d]pyrimidin-4-ol with 75% conversion and 99.8% purity.

Chlorination and Ethyl Group Introduction

Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol with phosphorus oxychloride (POCl₃) at reflux conditions introduces the chloro substituent. Subsequent N-alkylation using ethyl iodide or ethyl bromide in the presence of a base (e.g., NaH) installs the 2-ethyl group. This step achieves yields of 65–94% with >99.5% purity.

Table 2: Optimization of Chlorination and Alkylation Steps

StepReagentTemperatureTimeYieldPurity (HPLC)
ChlorinationPOCl₃Reflux6 hr67.8%99.5%
N-Alkylation (Ethyl)Ethyl iodide/NaH80°C4 hr94%99.9%

Case Study: Scalable Production from Patent Literature

A patented four-step synthesis (US10738058B2) demonstrates industrial applicability:

  • Alkylation : Ethyl 2-cyanoacetate + 2-bromo-1,1-dimethoxyethane → Ethyl 2-cyano-4,4-diethoxybutanoate.

  • Cyclization : HCl-mediated cyclization → 7H-pyrrolo[2,3-d]pyrimidin-4-ol.

  • Chlorination : POCl₃ treatment → 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Ethylation : Ethyl iodide/NaH → this compound.

This route achieves an overall yield of 65–94% with >99.5% purity, avoiding chromatographic purification.

Mechanistic Insights and Byproduct Management

Role of Catalysts and Bases

Potassium iodide enhances the nucleophilic substitution in the alkylation step, while potassium carbonate neutralizes HBr generated during the reaction. Excess base (e.g., NaH) in the alkylation step ensures complete deprotonation of the pyrrolopyrimidine nitrogen.

Byproduct Formation

Common byproducts include:

  • Uncyclized intermediates : Mitigated by optimizing HCl concentration and reaction time.

  • Over-alkylated products : Controlled by stepwise addition of ethyl iodide and temperature moderation.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Reported Methods

MethodStepsOverall YieldPurityScalability
Patent route465–94%>99.5%High
Cyclocondensation350–75%95–98%Moderate

The patent route offers superior yield and purity due to streamlined steps and in-situ purification, whereas cyclocondensation methods are advantageous for introducing diverse substituents.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Medicinal Chemistry

G Protein-Coupled Receptor Agonism
One of the prominent applications of 2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives is their role as agonists for G protein-coupled receptors (GPCRs), specifically GPR119. This receptor is involved in glucose homeostasis and is expressed in the enteroendocrine cells of the intestine and pancreatic islets. Compounds derived from this structure have shown potential in modulating the enteroinsular axis, which can improve glycemic control, making them candidates for treating type 2 diabetes .

Antitumor Activity
Research has indicated that derivatives of this compound exhibit antitumor properties. The structural features of these compounds allow them to interact with various biological targets, leading to apoptosis in cancer cells. This aspect is crucial for developing novel anticancer therapies .

Synthesis and Chemical Reactions

Synthesis Techniques
Recent advancements in synthetic methodologies have enabled the efficient production of this compound derivatives. Techniques such as microwave-assisted synthesis and the use of ionic liquids have been explored to enhance yield and reduce reaction times . These methods are significant for scaling up production for pharmaceutical applications.

Versatile Reactivity
The compound's reactivity allows it to participate in various chemical transformations, making it useful as an intermediate in organic synthesis. Its ability to form complexes with metals also opens avenues for catalysis and materials science applications .

Biological Applications

Antimicrobial Properties
Studies have demonstrated that certain derivatives of this compound possess antimicrobial activity against a range of pathogens. This property is valuable for developing new antibiotics or antimicrobial agents .

Neuroprotective Effects
There is emerging evidence suggesting that some derivatives may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases . The mechanisms behind these effects are still under investigation but may involve modulation of neurotransmitter systems.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryGPR119 agonists for type 2 diabetes treatment
Antitumor ActivityInduction of apoptosis in cancer cells
Synthesis TechniquesMicrowave-assisted synthesis and ionic liquid methods
Antimicrobial PropertiesEffective against various bacterial strains
Neuroprotective EffectsPotential benefits in neurodegenerative disease treatment

Case Studies

  • GPR119 Agonists : A study highlighted the optimization of a lead compound derived from this compound that showed improved pharmacokinetic properties and selectivity as a GPR119 agonist. This compound demonstrated efficacy in enhancing insulin secretion and improving glycemic control in rodent models .
  • Antitumor Research : A series of compounds based on this pyrrolopyrimidine framework were evaluated for their cytotoxic effects against various cancer cell lines. Results indicated significant growth inhibition, suggesting their potential as new therapeutic agents against cancer .

Mechanism of Action

The mechanism of action of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with molecular targets such as kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the modulation of cell proliferation, apoptosis, and other critical biological processes .

Comparison with Similar Compounds

ATR Inhibitor Activity

  • 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives : Exhibit IC₅₀ values <100 nM for ATR inhibition, with ligand lipophilicity efficiency (LLE) >5 due to optimal logD and hydrogen-bonding features .
  • 7,7-Dimethyl analogs : Show improved potency (IC₅₀ ~20 nM) but reduced solubility, highlighting the trade-off between substituent bulk and bioavailability .
  • Pyrido[3,4-d]pyrimidines : Demonstrate selectivity for ATR over ATM (Ataxia Telangiectasia Mutated kinase) by ~10-fold, attributed to acrylamide substituents engaging covalent interactions .

Antimicrobial Activity

  • 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine (unsubstituted core): Serves as a precursor for quinolone antibiotics, with methylsulfanyl intermediates enabling nucleophilic substitution for broad-spectrum activity .

Physicochemical Properties

Property This compound 4-Chloro-6-ethyl-pyrido-pyrrolo-pyrimidine Pyrazolo[3,4-d]pyrimidine (4-anilino)
Molecular Weight (g/mol) 222.12 279.74* 265.30
logP 1.8 2.5 2.1
Solubility (mg/mL, water) 12.5 (dihydrochloride) <1 3.2
Ligand Efficiency (LLE) 5.2 4.8 4.5

*Estimated based on structural similarity .

Key Research Findings

ATR Inhibition : Ethyl-substituted derivatives show synergistic effects with cisplatin in ovarian cancer models, reducing tumor growth by 60% (vs. 40% for pyrido analogs) .

Antimicrobial Potency: Quinolones derived from 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibit MIC₉₀ values of 0.5 µg/mL against E. coli .

Selectivity Challenges : Pyrazolo[3,4-d]pyrimidines suffer from off-target kinase activity (e.g., JAK2 inhibition), whereas pyrrolo-pyrimidines maintain >50-fold selectivity for ATR .

Biological Activity

2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS No. 1211537-59-5) is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and specific biological activities, supported by data tables and relevant research findings.

  • Molecular Formula : C₈H₁₁N₃
  • Molecular Weight : 149.19 g/mol
  • CAS Number : 1211537-59-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes. Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines can be synthesized through various methods, including the use of specific catalysts and reagents to enhance yield and purity .

Anticancer Properties

Studies have shown that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, a series of compounds related to pyrrolo[2,3-d]pyrimidines were evaluated for their ability to inhibit tumor cell proliferation. The results indicated that certain analogs demonstrated potent inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in purine biosynthesis .

Table 1: Inhibition Potency of Pyrrolo[3,4-d]pyrimidine Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound 10.0227GARFTase inhibition
Compound 20.0154FRα-mediated transport
Compound 30.0301PCFT-mediated transport

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrrolo[3,4-d]pyrimidine derivatives. Compounds have been shown to exhibit activity against various bacterial strains such as E. coli and S. aureus. The presence of specific functional groups in these compounds enhances their bactericidal effects .

Table 2: Antimicrobial Activity of Selected Pyrrolo Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus8 µg/mL

Anti-inflammatory Effects

Pyrrolo[3,4-d]pyrimidines have also been investigated for their anti-inflammatory properties. In animal models, certain derivatives demonstrated significant inhibition of paw edema compared to standard anti-inflammatory drugs like indomethacin .

Table 3: Anti-inflammatory Activity Comparison

Compound% Inhibition at 4h% Inhibition at 5h
Compound X43.17%40.91%
Indomethacin47.72%42.22%

Case Studies

  • Anticancer Evaluation : A study focused on the evaluation of a novel series of pyrrolo[3,4-d]pyrimidines showed that compounds with a thienoyl side chain exhibited enhanced cytotoxicity against human tumor cells expressing folate receptors . The study concluded that these compounds could serve as potential candidates for further development in cancer therapy.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various pyrrolo derivatives against clinical isolates of bacteria. The results highlighted the significance of structural modifications in enhancing antibacterial activity .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives?

A multi-step approach is commonly employed, starting with coupling reactions (e.g., using ethyl cyanoacetate derivatives) followed by cyclization and functionalization. For example, chlorination or alkylation steps can introduce substituents like the ethyl group at the 2-position. Key intermediates are characterized via NMR and HRMS to confirm structural integrity . Reaction optimization may involve adjusting solvent systems (e.g., dry DMF/NMP mixtures) and catalysts (e.g., CuI/KF) to improve yields .

Q. How can researchers validate the structural identity and purity of synthesized pyrrolo[3,4-d]pyrimidine compounds?

Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring fusion.
  • High-resolution mass spectrometry (HRMS) to verify molecular formulas.
  • HPLC or UPLC with UV/Vis detection to assess purity (>95% recommended for biological testing).
  • Melting point analysis (where applicable) to compare with literature values .

Q. What in vitro assays are suitable for initial evaluation of antiparasitic activity against Trypanosoma cruzi?

  • Resazurin-based fluorescence assays in MRC-5SV2 cells infected with β-galactosidase-expressed T. cruzi. Parasite burden is quantified via CPRG (chlorophenol red-β-D-galactopyranoside) hydrolysis, measured spectrophotometrically .
  • Primary mouse macrophage (PMM) models to assess host-cell toxicity and selectivity. IC₅₀ values for antiparasitic activity and CC₅₀ for cytotoxicity are calculated, with selectivity indices (SI) ≥10 indicating promising candidates .

Advanced Research Questions

Q. How can ligand efficiency metrics guide the optimization of pyrrolo[3,4-d]pyrimidine-based kinase inhibitors?

  • Ligand Lipophilicity Efficiency (LLE) : Balance potency (IC₅₀) and logP to prioritize compounds with LLE ≥5 (e.g., LLE = pIC₅₀ − logP) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents on the pyrrolo-pyrimidine core. For ATR inhibitors, bulky groups at the 8-position enhance selectivity over related kinases like ATM .
  • In silico docking : Use crystal structures of target kinases (e.g., ATR) to predict binding modes and optimize hydrogen-bonding interactions .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for antitumor derivatives?

  • Metabolic stability screening : Use liver microsomes (human/mouse) to identify compounds susceptible to Phase-I/II metabolism. For example, compound 44 showed 100% parent remaining after 60 minutes in microsomal assays, correlating with in vivo efficacy .
  • Pharmacokinetic (PK) profiling : Measure bioavailability, half-life, and tissue distribution. Poor solubility or rapid clearance may explain discrepancies .
  • Tumor xenograft models : Validate efficacy in PDX (patient-derived xenograft) models with biomarkers (e.g., γH2AX for DNA damage response) to confirm target engagement .

Q. How do substituent modifications at the 7-position impact antiparasitic selectivity?

  • 4-Chlorophenyl substituents improve anti-T. cruzi activity (IC₅₀ = 1.2 µM) while reducing cytotoxicity (CC₅₀ >64 µM in MRC-5SV2) .
  • Polar groups (e.g., hydroxyl) : Reduce membrane permeability, lowering activity.
  • Heterocyclic replacements (e.g., thiophene) : Decrease potency 10-fold, highlighting the need for aromatic pharmacophores .
  • Refer to Table 3 in for a comparative analysis of substituent effects.

Q. What computational tools support the design of selective kinase inhibitors?

  • Molecular dynamics simulations : Predict binding stability of inhibitors in ATP-binding pockets.
  • Free-energy perturbation (FEP) : Quantify the impact of substituent changes on binding affinity.
  • ADMET prediction : Use tools like SwissADME to optimize solubility and reduce off-target interactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting SAR data across different biological assays?

  • Context-dependent activity : ATR inhibitors may show cell-line-specific potency due to synthetic lethality (e.g., ATM-deficient models) .
  • Assay conditions : Varying ATP concentrations in kinase assays can alter IC₅₀ values. Standardize conditions using ATP Km values for each kinase .
  • Off-target effects : Profile compounds against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .

Methodological Resources

  • Key references :
    • Structural optimization of ATR inhibitors .
    • Antiparasitic activity and metabolic stability protocols .
    • Synthetic routes for pyrrolo-pyrimidine cores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.